7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
Overview
Description
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is a fluorinated derivative of benzotriazinone Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the fluorination of a benzotriazinone precursor. Common methods include:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Mild conditions with H₂O₂ in aqueous medium.
Reduction: Anhydrous conditions with LiAlH₄ in ether.
Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products depend on the specific reaction and conditions used. For example, oxidation may yield a more oxidized benzotriazinone derivative, while reduction may yield a partially or fully reduced product.
Scientific Research Applications
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one depends on its specific application:
Molecular Targets: May interact with enzymes, receptors, or other proteins.
Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The non-fluorinated parent compound.
7-Chloro-1,2,3-Benzotriazin-4(3H)-one: A chlorinated derivative with different properties.
7-Bromo-1,2,3-Benzotriazin-4(3H)-one: A brominated derivative with unique reactivity.
Uniqueness
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the presence of the fluorine atom, which can enhance its biological activity, stability, and lipophilicity compared to its non-fluorinated or halogenated counterparts.
Properties
IUPAC Name |
7-fluoro-3H-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNVRVBGUGSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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